Methoprene

Vue d'ensemble

Description

Le méthoprène est un analogue de l'hormone juvénile qui agit comme un régulateur de croissance lorsqu'il est utilisé comme insecticide. C'est un liquide ambré avec une légère odeur fruitée. Contrairement aux insecticides traditionnels, le méthoprène ne tue pas directement les insectes. Au lieu de cela, il interfère avec leur cycle de vie, les empêchant d'atteindre la maturité ou de se reproduire . Cela fait du méthoprène un outil efficace pour contrôler les populations de ravageurs sans causer de dommages immédiats aux insectes.

Méthodes De Préparation

Le méthoprène est synthétisé par une série de réactions chimiques impliquant l'estérification de l'acide méthoxyacétique avec l'alcool isopropylique, suivie d'une série de réactions de condensation. La voie de synthèse implique généralement les étapes suivantes :

Estérification : L'acide méthoxyacétique est réagi avec de l'alcool isopropylique en présence d'un catalyseur acide fort pour former le méthoxyacétate d'isopropyle.

Condensation : L'ester est ensuite soumis à une série de réactions de condensation avec divers aldéhydes et cétones pour former le composé final de méthoprène.

Les méthodes de production industrielles impliquent souvent des procédés par lots à grande échelle avec un contrôle strict des conditions de réaction pour assurer un rendement et une pureté élevés. L'utilisation de catalyseurs chiraux et de chromatographie liquide haute performance (HPLC) est courante pour obtenir la pureté énantiomérique souhaitée .

Analyse Des Réactions Chimiques

Le méthoprène subit plusieurs types de réactions chimiques, notamment :

Les réactifs couramment utilisés dans ces réactions comprennent les acides forts pour l'hydrolyse, la lumière ultraviolette pour la photolyse et les oxydants tels que le permanganate de potassium pour l'oxydation. Les principaux produits formés à partir de ces réactions sont l'acide méthoprène et divers photoproduits.

4. Applications de la recherche scientifique

Le méthoprène a un large éventail d'applications de recherche scientifique :

Contrôle des insectes : Le méthoprène est largement utilisé comme régulateur de croissance des insectes pour contrôler les populations de moustiques et prévenir la propagation de maladies telles que la dengue et le paludisme.

Médecine vétérinaire : Le méthoprène est utilisé dans les produits de contrôle des puces pour les animaux de compagnie.

Recherche sur la pollinisation : Le méthoprène a été utilisé pour modifier la maturation et l'émergence des abeilles, offrant des possibilités potentielles d'utilisation des abeilles pour la pollinisation des cultures en serre pendant les périodes creuses.

5. Mécanisme d'action

Le méthoprène agit en imitant l'hormone juvénile chez les insectes. Les hormones juvéniles sont essentielles pour réguler le développement et la métamorphose des insectes. Le méthoprène se lie au récepteur de l'hormone juvénile, Méthoprène-tolérant (Met), et empêche le processus normal de mue de se produire. Cette perturbation du cycle de vie empêche l'insecte d'atteindre la maturité et de se reproduire . Les cibles moléculaires impliquées comprennent le récepteur de l'hormone juvénile et divers gènes régulés par les voies de signalisation de l'hormone juvénile .

Applications De Recherche Scientifique

Insect Control

Mosquito Control

Methoprene is widely used in mosquito control programs due to its effectiveness in disrupting the development of mosquito larvae. It prevents larvae from maturing into adults by mimicking juvenile hormones, thus inhibiting their growth and reproduction. Aerial applications of this compound have been shown to significantly reduce adult eclosion rates in treated areas. For instance, a study demonstrated that aerial applications resulted in a 58% reduction in the emergence of Culiseta melanura from treated crypts compared to control areas .

Agricultural Pest Management

In agriculture, this compound is utilized to manage pests such as the melon fly (Bactrocera cucurbitae). Research indicates that topical application of this compound can accelerate sexual maturity in male flies when combined with protein diets, enhancing the efficacy of pest management strategies . This application is particularly beneficial for controlling pest populations without harming beneficial insects.

Environmental Impact Studies

This compound's environmental fate and effects on non-target organisms have been subjects of extensive research. Studies indicate that this compound has low toxicity to many non-target species, including amphibians and crustaceans. For example, chronic studies on various amphibian species revealed high LC50 values (>10,000 ppb), indicating minimal adverse effects at environmentally relevant concentrations . Furthermore, research has shown that this compound affects endocrine-related processes in crustaceans at low exposure concentrations (5-50 nM), highlighting its potential ecological impact .

Case Studies

Case Study: Massachusetts Mosquito Control Program

In response to an Eastern Equine Encephalitis outbreak in 2019, Massachusetts implemented aerial applications of this compound across approximately 800,000 hectares. The program aimed to reduce mosquito populations effectively while minimizing environmental impact. The results indicated that this compound applications were effective in controlling larval habitats without significant adverse effects on non-target species .

Case Study: Wastewater Treatment Impact

Research conducted on the behavior of this compound in wastewater treatment plants highlighted its persistence and potential for environmental contamination. The study monitored the degradation rates of this compound and other pharmaceuticals in river systems affected by municipal effluents, providing insights into the ecological risks associated with its widespread use .

Data Summary Table

| Application Area | Specific Use | Findings/Results |

|---|---|---|

| Mosquito Control | Aerial application | 58% reduction in adult emergence from treated areas |

| Agricultural Pest Control | Melon fly management | Accelerated sexual maturity with protein diet |

| Environmental Impact | Ecotoxicology studies | High LC50 values for amphibians; low toxicity |

| Toxicological Safety | Long-term feeding studies | NOEL established; no mutagenic effects observed |

Mécanisme D'action

Methoprene acts by mimicking the juvenile hormone in insects. Juvenile hormones are essential for regulating the development and metamorphosis of insects. This compound binds to the juvenile hormone receptor, this compound-tolerant (Met), and prevents the normal molting process from occurring. This disruption in the life cycle prevents the insect from reaching maturity and reproducing . The molecular targets involved include the juvenile hormone receptor and various genes regulated by juvenile hormone signaling pathways .

Comparaison Avec Des Composés Similaires

Le méthoprène est souvent comparé à d'autres analogues de l'hormone juvénile tels que le pyriproxifène et l'hydropréne. Bien que tous ces composés fonctionnent comme des régulateurs de croissance des insectes, le méthoprène est unique dans son affinité de liaison spécifique au récepteur de l'hormone juvénile et sa stabilité dans diverses conditions environnementales . Des composés similaires incluent :

Pyriproxifène : Un autre analogue de l'hormone juvénile utilisé pour le contrôle des insectes.

Hydropréne : Un analogue de l'hormone juvénile avec des applications similaires mais des profils de stabilité chimique et de dégradation différents.

S-méthobutène : Un dérivé du méthoprène avec une activité et une stabilité améliorées.

Les propriétés uniques du méthoprène, telles que son affinité de liaison spécifique et sa stabilité, en font un outil précieux dans les programmes de lutte intégrée contre les ravageurs.

Activité Biologique

Methoprene is a synthetic insect growth regulator (IGR) that mimics the natural juvenile hormone (JH) found in insects. It belongs to the class of compounds known as juvenile hormone analogs and is primarily used for controlling pest populations, particularly in mosquitoes. Its mode of action involves disrupting normal insect development, specifically inhibiting larval growth and preventing pupation. This article explores the biological activity of this compound, focusing on its efficacy, environmental impact, and specific case studies.

This compound functions by binding to the this compound-tolerant (Met) receptor in insects, which triggers a cascade of molecular events leading to altered gene expression. This results in developmental abnormalities in immature stages of insects, ultimately preventing their maturation into adults. A study highlighted that this compound stimulates the expression of genes crucial for ribosome synthesis, which is vital for protein production necessary for insect development .

Key Biological Activities

- Inhibition of Larval Development : this compound effectively inhibits the growth of mosquito larvae, preventing them from transitioning into adult forms.

- Gene Regulation : It activates genes associated with ribosome production, which are essential for cellular function and growth in insects .

- Low Toxicity to Non-target Species : this compound is rapidly metabolized and has low persistence in the environment, making it relatively safe for non-target organisms .

Efficacy Trials

Efficacy trials have demonstrated this compound's effectiveness against various mosquito species such as Aedes aegypti, Aedes albopictus, and Culex pipiens. The following table summarizes key findings from recent studies on this compound's effectiveness:

| Concentration (ppm) | Duration of Efficacy (Days) | Target Species |

|---|---|---|

| 0.005 | 20 | Aedes aegypti |

| 0.01 | 30 | Aedes aegypti |

| 1.0 | Variable | Culex pipiens |

These results indicate that higher concentrations lead to prolonged efficacy against larval populations, confirming this compound's utility in vector control programs .

Case Study 1: Field Trials with Larvicol Tablets

In a controlled field trial using Larvicol Tablets containing 0.5% S-Methoprene, researchers applied concentrations of 0.005 and 0.01 ppm in water containers. The results showed significant larval mortality over time, with higher concentrations yielding longer-lasting effects .

Case Study 2: Comparative Bioactivity

A comparative study evaluated the bioactivity of S-methobutene, a derivative of S-methoprene. This derivative exhibited enhanced inhibition of emergence across multiple mosquito species compared to its parent compound, suggesting potential for improved formulations in pest management strategies .

Environmental Impact

This compound's environmental profile indicates rapid degradation through microbial action and sunlight exposure, reducing its potential for bioaccumulation in aquatic ecosystems. A study assessed the persistence of this compound in wastewater treatment plants (WWTPs) and found that it is effectively removed from effluents, minimizing risks to aquatic organisms .

Bioconcentration Factors

Research on bioconcentration factors (BCFs) indicates that compounds with higher octanol-water partition coefficients (log Kow ≥ 3) have a greater potential for bioaccumulation. This compound's log Kow suggests low bioaccumulation potential; however, continuous monitoring is recommended to assess its long-term ecological effects .

Propriétés

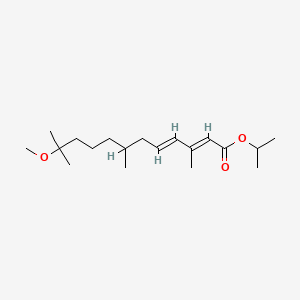

IUPAC Name |

propan-2-yl (2E,4E)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34O3/c1-15(2)22-18(20)14-17(4)11-8-10-16(3)12-9-13-19(5,6)21-7/h8,11,14-16H,9-10,12-13H2,1-7H3/b11-8+,17-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFGXHKASABOEEW-LDRANXPESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C=C(C)C=CCC(C)CCCC(C)(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)/C=C(\C)/C=C/CC(C)CCCC(C)(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8032627 | |

| Record name | Methoprene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8032627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Amber liquid; [Merck Index] | |

| Record name | Methoprene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6034 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

256 °C, BP: 100 °C at 0.05 mm Hg | |

| Record name | METHOPRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6926 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

Flash point is 187 °C (Open cup), Flash point is 96 °C (Closed cup). | |

| Record name | METHOPRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6926 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 1.4 mg/L at room temperature, In water, 1.39 mg/L at 25 °C, Soluble in most organic solvents. | |

| Record name | METHOPRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6926 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9261 g/mL at 20 °C | |

| Record name | METHOPRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6926 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000236 [mmHg], 2.36X10-4 mm Hg at 25 °C | |

| Record name | Methoprene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6034 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHOPRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6926 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Methoprene (isopropyl (2E,4E)-11-methoxy-3,7,11-trimethyl-2,4-dodecadienoate) is an insect juvenile hormone agonist that blocks metamorphosis in some insects. Recent evidence suggests that a metabolite, methoprene acid, activates vertebrate retinoid X receptors (RXRs), and may interfere with retinoic acid-regulated developmental processes. Methoprene, methoxy-methoprene acid, and two major breakdown products were tested for their ability to interfere with retinoid-regulated pathways when using transfected cells. The CV-1 cells were transiently transfected with genes encoding RXRs and response elements attached to luciferase reporters, and retinoic acid-sensitive F9 cells were stably transfected with retinoic acid receptor (RAR)/RXR response elements attached a lacZ reporter (Sil-REM/beta-gal-NEO). Experiments confirmed that methoxy-methopreneacid acted as a ligand for RXRs and was capable of activating transcription through RAR/RXR response elements. However, neither methoprenenor the breakdown products, 7-methoxycitronellal and 7-methoxycitronellic acid, activated transcription in transfected CV-1 or F9 cells.Methoprene and methoxy-methoprene acid may interfere with the conversion of all-trans-retinol and all-trans-retinaldehyde to all-trans-retinoic acid in the F9-derived cell line. Methoprene was as effective as the retinol dehydrogenase inhibitor citral in blocking the retinol-induced transcription of RAR/RXR-regulated reporter genes, whereas methoxy-methoprene acid blocked transcription stimulated by retinaldehyde., In holometabolous insects such as mosquito, Aedes aegypti, midgut undergoes remodeling during metamorphosis. Insect metamorphosis is regulated by several hormones including juvenile hormone (JH) and 20-hydroxyecdysone (20E). The cellular and molecular events that occur during midgut remodeling were investigated by studying nuclear stained whole mounts and cross-sections of midguts and by monitoring the mRNA levels of genes involved in 20E action in methoprene-treated and untreated Ae. aegypti. We used JH analog, methoprene, to mimic JH action. In Ae. aegypti larvae, the programmed cell death (PCD) of larval midgut cells and the proliferation and differentiation of imaginal cells were initiated at about 36 hr after ecdysis to the 4th instar larval stage (AEFL) and were completed by 12 hr after ecdysis to the pupal stage (AEPS). In methoprene-treated larvae, the proliferation and differentiation of imaginal cells was initiated at 36h AEFL, but the PCD was initiated only after ecdysis to the pupal stage. However, the terminal events that occur for completion of PCD during pupal stage were blocked. As a result, the pupae developed from methoprene-treated larvae contained two midgut epithelial layers until they died during the pupal stage. Quantitative PCR analyses showed that methoprene affected midgut remodeling by modulating the expression of ecdysone receptor B, ultraspiracle A, broad complex, E93, ftz-f1, dronc and drice, the genes that are shown to play key roles in 20E action and PCD. Thus, JH analog, methoprene acts on Ae. aegypti by interfering with the expression of genes involved in 20E action resulting in a block in midgut remodeling and death during pupal stage., ... Here, a major malaria vector, Anopheles gambiae Giles, was used as a model insect to study the action of methoprene on female reproduction. Ecdysteroid titers and expression profiles of ecdysone-regulated genes were determined before and after a blood meal. An ecdysteroid peak was detected at 12 hr post blood meal (PBM). The maximum expression of ecdysone-regulated genes, such as ecdysone receptor (EcR), hormone receptor 3 (HR3) and vitellogenin (Vg) gene, coincided with the ecdysteroid peak. Interestingly, topical application of methoprene at 6 hr PBM delayed ovarian development and egg maturation by suppressing the expression of ecdysone-regulated genes in female mosquitoes. The data suggest that ecdysteroid titers are correlated with Vg synthesis, and methoprene affects vitellogenesis by modulating ecdysteroid action in A. gambiae., Insect growth regulator (juvenile hormone mimic), preventing metamorphosis to viable adults when applied to larval stages. | |

| Record name | METHOPRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6926 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear amber liquid, Pale yellow liquid (technical grade) | |

CAS No. |

40596-69-8, 36557-27-4, 52020-07-2 | |

| Record name | Methoprene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40596-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ro 10-6425 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036557274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methoprene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040596698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dodecadienoic acid, 11-methoxy-3,7,11-trimethyl-, isopropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052020072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methoprene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8032627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl (2E,4E)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.977 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOPRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8B830OJ2UX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHOPRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6926 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.